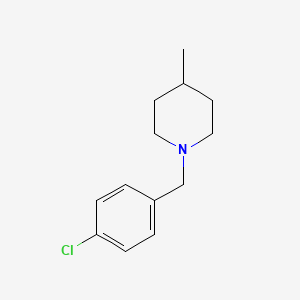

1-(4-Chlorobenzyl)-4-methylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Chlorbenzyl)-4-methylpiperidin ist eine organische Verbindung, die zur Klasse der Piperidine gehört. Piperidine sind durch einen sechsgliedrigen Ring gekennzeichnet, der ein Stickstoffatom enthält. Diese Verbindung weist eine 4-Chlorbenzyl-Gruppe auf, die am Stickstoffatom gebunden ist, und eine Methyl-Gruppe an der 4-Position des Piperidinrings.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: 1-(4-Chlorbenzyl)-4-methylpiperidin kann auf verschiedene Weise synthetisiert werden. Ein gängiger Ansatz umfasst die Reaktion von 4-Chlorbenzylchlorid mit 4-Methylpiperidin in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol statt, und das Gemisch wird bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, bis die Reaktion abgeschlossen ist .

Industrielle Produktionsmethoden: Die industrielle Produktion von 1-(4-Chlorbenzyl)-4-methylpiperidin kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Effizienz verbessern. Darüber hinaus werden Reinigungsschritte wie Destillation oder Umkristallisation eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-4-methylpiperidine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with 4-methylpiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Reaktionstypen: 1-(4-Chlorbenzyl)-4-methylpiperidin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom an der Benzylgruppe kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole ersetzt werden.

Oxidationsreaktionen: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu den entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktionsreaktionen: Die Reduktion der Verbindung kann je nach verwendetem Reduktionsmittel zur Bildung von sekundären Aminen oder Alkoholen führen

Häufige Reagenzien und Bedingungen:

Substitution: Nucleophile (z. B. Amine, Thiole), Lösungsmittel (z. B. Ethanol, Acetonitril) und Basen (z. B. Natriumhydroxid).

Oxidation: Oxidationsmittel (z. B. Kaliumpermanganat, Chromtrioxid), Lösungsmittel (z. B. Aceton, Dichlormethan).

Reduktion: Reduktionsmittel (z. B. Lithiumaluminiumhydrid, Natriumborhydrid), Lösungsmittel (z. B. Tetrahydrofuran, Ethanol).

Hauptprodukte:

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Oxidation: Entsprechende Ketone oder Aldehyde.

Reduktion: Sekundäre Amine oder Alkohole

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorbenzyl)-4-methylpiperidin hat verschiedene wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Es wird auf seine möglichen antiproliferativen und antituberkulären Aktivitäten untersucht.

Insektizide Eigenschaften: Verbindungen, die von Piperidinstrukturen abgeleitet sind, einschließlich 1-(4-Chlorbenzyl)-4-methylpiperidin, haben insektizide Eigenschaften gezeigt, was sie für Anwendungen in der Landwirtschaft nützlich macht.

Elektrochemische Oxidation: Forschungen zur elektrochemischen Oxidation von Piperidin-4-onen heben ihr Potenzial für Anwendungen in der synthetischen Chemie hervor.

Wirkmechanismus

Der Wirkmechanismus von 1-(4-Chlorbenzyl)-4-methylpiperidin umfasst seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen:

Molekularziele: Die Verbindung kann mit Enzymen oder Rezeptoren interagieren, die an zellulären Prozessen beteiligt sind, was zu den beobachteten biologischen Aktivitäten führt.

Beteiligte Signalwege: Die genauen Signalwege sind noch Gegenstand der Forschung, aber Studien deuten darauf hin, dass die Verbindung zelluläre Signalwege beeinflussen kann, was zu ihren antiproliferativen und antituberkulären Wirkungen führt

Ähnliche Verbindungen:

- 1-(4-Fluorbenzyl)-4-methylpiperidin

- 1-(3,4-Dichlorbenzyl)-4-methylpiperidin

- 1-(4-Brombenzyl)-4-methylpiperidin

Vergleich: 1-(4-Chlorbenzyl)-4-methylpiperidin ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins eines Chloratoms an der Benzylgruppe einzigartig. Dieses Strukturmerkmal kann zu seinen unterschiedlichen biologischen Aktivitäten und chemischen Reaktivitäten im Vergleich zu ähnlichen Verbindungen mit unterschiedlichen Substituenten beitragen .

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorobenzyl)-4-methylpiperidine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential antiproliferative and antitubercular activities. .

Insecticidal Properties: Compounds derived from piperidine structures, including this compound, have demonstrated insecticidal properties, making them useful in agricultural applications.

Electrochemical Oxidation: Research on the electrochemical oxidation of piperidin-4-ones highlights their potential in synthetic chemistry applications.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorobenzyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to its observed biological activities.

Pathways Involved: The exact pathways are still under investigation, but studies suggest that the compound may affect cellular signaling pathways, leading to its antiproliferative and antitubercular effects

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Fluorobenzyl)-4-methylpiperidine

- 1-(3,4-Dichlorobenzyl)-4-methylpiperidine

- 1-(4-Bromobenzyl)-4-methylpiperidine

Comparison: 1-(4-Chlorobenzyl)-4-methylpiperidine is unique due to its specific substitution pattern and the presence of a chlorine atom on the benzyl group. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to similar compounds with different substituents .

Eigenschaften

Molekularformel |

C13H18ClN |

|---|---|

Molekulargewicht |

223.74 g/mol |

IUPAC-Name |

1-[(4-chlorophenyl)methyl]-4-methylpiperidine |

InChI |

InChI=1S/C13H18ClN/c1-11-6-8-15(9-7-11)10-12-2-4-13(14)5-3-12/h2-5,11H,6-10H2,1H3 |

InChI-Schlüssel |

NLPFSQCLMJGXJO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCN(CC1)CC2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-{[7-(4-Methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide](/img/structure/B12456153.png)

![N-(3-Chloro-2-methylphenyl)-3-{N'-[4-(N'-{3-[(3-chloro-2-methylphenyl)carbamoyl]propanoyl}hydrazinecarbonyl)butanoyl]hydrazinecarbonyl}propanamide](/img/structure/B12456154.png)

![2-[3-(acetylamino)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12456169.png)

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5,9-dimethyl-14-methylidene-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12456185.png)

![4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12456186.png)

![3-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B12456204.png)

![methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B12456209.png)

![N-[2-(benzylcarbamoyl)phenyl]-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B12456219.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12456223.png)